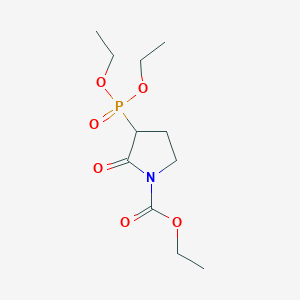
Ethyl 3-(diethoxyphosphoryl)-2-oxopyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(diethoxyphosphoryl)-2-oxopyrrolidine-1-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a carboxylate group, and a diethoxyphosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(diethoxyphosphoryl)-2-oxopyrrolidine-1-carboxylate typically involves the reaction of ethyl 4-diethoxyphosphoryl-3-oxobutanoate with unsaturated aldehydes. This reaction is catalyzed by chiral diarylprolinol ether, which facilitates the formation of the desired product through a Michael-Knoevenagel domino reaction sequence . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(diethoxyphosphoryl)-2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles to form substituted products.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from the reactions of this compound include various substituted pyrrolidine derivatives, phosphonate esters, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 3-(diethoxyphosphoryl)-2-oxopyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties .
Mécanisme D'action
The mechanism of action of Ethyl 3-(diethoxyphosphoryl)-2-oxopyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can act as a ligand, binding to active sites and modulating the activity of enzymes. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to Ethyl 3-(diethoxyphosphoryl)-2-oxopyrrolidine-1-carboxylate include:
- Ethyl 3-(diethoxyphosphoryl)propanoate
- Triethyl 3-phosphonopropionate
- Ethyl 3,3-diethoxypropanoate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a pyrrolidine ring and a diethoxyphosphoryl group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H20NO6P |
|---|---|
Poids moléculaire |
293.25 g/mol |
Nom IUPAC |
ethyl 3-diethoxyphosphoryl-2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20NO6P/c1-4-16-11(14)12-8-7-9(10(12)13)19(15,17-5-2)18-6-3/h9H,4-8H2,1-3H3 |
Clé InChI |
GRNNYRRSEKEWDG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCC(C1=O)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


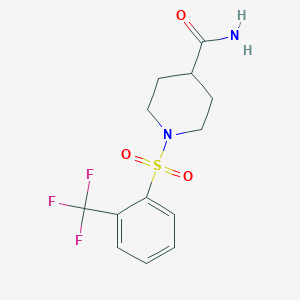
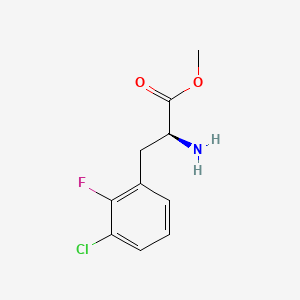



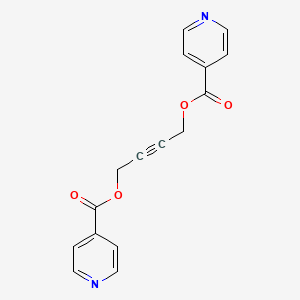
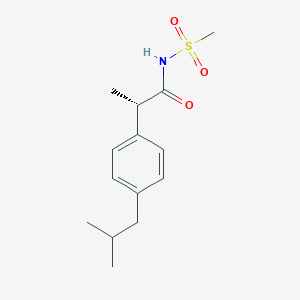
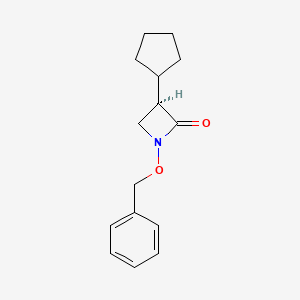
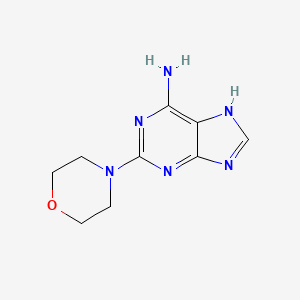
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole](/img/structure/B11764366.png)
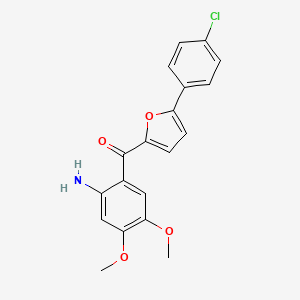
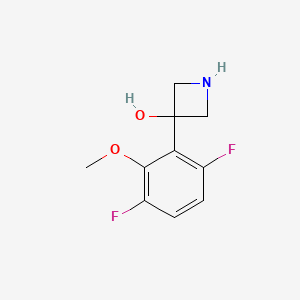
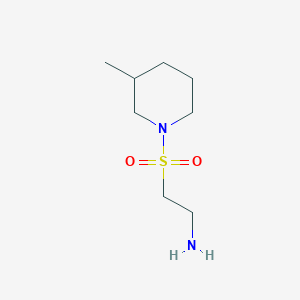
![2-Chloro-4-nitrodibenzo[b,d]furan](/img/structure/B11764398.png)
